N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, linked via a sulfanyl acetamide bridge to a 4-phenyl-5-thioxo-1,3,4-thiadiazole moiety. This structure combines two pharmacologically relevant heterocycles: pyrimidines (known for roles in nucleic acids and drug design) and thiadiazoles (valued for their sulfur-containing reactivity and bioactivity). The compound’s synthesis likely follows established protocols for alkylation of thiopyrimidines with chloroacetamides, as seen in analogous systems .
Crystallographic refinement of such compounds typically employs programs like SHELXL for high-precision structural determination, ensuring accurate bond-length and angle measurements . Visualization tools such as ORTEP-3 and WinGX further aid in interpreting molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C16H15N5OS3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N5OS3/c1-10-8-11(2)18-14(17-10)19-13(22)9-24-15-20-21(16(23)25-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,22) |
InChI Key |
QQRWSRQIXSNZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that incorporates both pyrimidine and thiadiazole moieties. The biological activity of compounds containing these structures has gained attention due to their diverse pharmacological properties. This article delves into the biological activities associated with this specific compound, drawing from various studies and literature.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: CHNS
Key Functional Groups:
- Pyrimidine ring
- Thiadiazole ring
- Acetamide group
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. Studies indicate that derivatives of thiadiazoles exhibit activity against a range of bacteria and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antibacterial against E. coli and S. aureus | |
| 1,3,4-Thiadiazole Amides | Antifungal against C. albicans |
The presence of sulfur in the thiadiazole structure enhances the interaction with microbial enzymes, leading to effective inhibition.
Anti-inflammatory and Analgesic Properties
Research has demonstrated that thiadiazole derivatives possess anti-inflammatory and analgesic activities. For example:
| Study | Compound | Activity Observed |
|---|---|---|
| Amir et al. (2014) | Various 1,3,4-thiadiazole derivatives | Analgesic activity (79.04% - 82.85%) in acetic acid writhing test |
| Khazi et al. (2018) | Cinnamic acyl 1,3,4-thiadiazole amides | Significant inhibition of pain response in animal models |
These activities are attributed to the ability of these compounds to modulate inflammatory pathways and pain receptors.
Anticancer Potential
The anticancer properties of thiadiazole derivatives have also been explored. Research indicates that certain compounds can inhibit cell proliferation in cancer cell lines:
| Compound | Cancer Type | IC50 (μg/ml) |
|---|---|---|
| Compound 41a | MCF-7 (breast cancer) | 0.28 |
| Compound 41a | A549 (lung cancer) | 0.52 |
These findings suggest that the target compound may also exhibit similar anticancer activity due to its structural characteristics.
The biological activities of this compound likely involve several mechanisms:
- Enzyme Inhibition: Interaction with enzymes such as cyclooxygenase (COX) for anti-inflammatory effects.
- DNA Interaction: Potential intercalation or binding to DNA leading to anticancer effects.
- Receptor Modulation: Interaction with various receptors involved in pain perception and microbial resistance.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a clear structure–activity relationship where modifications on the thiadiazole ring enhanced antimicrobial potency.
Case Study 2: Anti-inflammatory Activity
In vivo studies on animal models showed that specific derivatives of thiadiazoles significantly reduced inflammation markers when compared to control groups treated with standard anti-inflammatory drugs.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of pyrimidine derivatives that have been investigated for their biological activities. The presence of the thiadiazole moiety enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structures can modulate protein kinase activity, which is crucial in the regulation of cell cycle and proliferation. Specifically, studies have shown that derivatives of pyrimidine can inhibit cyclin-dependent kinases (CDKs), leading to reduced cancer cell proliferation. For instance, a study demonstrated that related compounds inhibited CDK4 and CDK6 activity in acute myeloid leukemia cells, suggesting a pathway for anticancer drug development .
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored through various synthesis and screening protocols. For example, derivatives similar to N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibited significant antibacterial effects against several strains of bacteria . The structure–activity relationship studies indicated that specific substitutions on the thiadiazole ring could enhance antimicrobial efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The incorporation of various substituents on the pyrimidine and thiadiazole rings can significantly influence the compound's potency and selectivity.
Inhibition of CDK Activity
A notable study involved treating MV4-11 cells with this compound at varying concentrations. The results indicated a dose-dependent inhibition of CDK activity and subsequent apoptosis in cancer cells . This suggests a promising avenue for further development as a chemotherapeutic agent.
Antimicrobial Screening
Another study evaluated the antimicrobial properties of related compounds against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine-Thiadiazole Systems
The compound’s closest analogues include derivatives with variations in pyrimidine substituents or thiadiazole modifications. Key examples are highlighted below:
Key Observations :
- Thiadiazole Contribution : The 4-phenyl-5-thioxo-thiadiazole moiety introduces sulfur-based redox activity and π-π stacking capability, absent in simpler acetamide analogues. This could augment interactions with biological targets like enzymes or membranes.
- Synthesis Flexibility : The use of chloroacetamide alkylation (as in the target compound) allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Crystallographic and Computational Comparisons
- Refinement Tools : Unlike older crystallographic methods relying on photographic data (e.g., early SHELX-76 ), modern refinements with SHELXL (post-2015 updates) enable robust handling of high-resolution or twinned data, critical for resolving complex sulfur-containing heterocycles .
- Visualization : Programs like ORTEP-3 provide superior graphical representation of thione (C=S) and sulfanyl (S–S) groups compared to legacy systems, aiding in stereochemical analysis .
Research Findings and Hypotheses
- Antimicrobial Potential: Thiadiazole-pyrimidine hybrids often exhibit activity against Gram-positive bacteria and fungi due to sulfur’s electron-withdrawing effects disrupting microbial membranes.
- Enzyme Inhibition: The 4-phenyl group may act as a hydrophobic anchor in enzyme active sites, similar to pharmacopeial compounds like (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... .
Preparation Methods
Pyrimidine Ring Functionalization
The 4,6-dimethylpyrimidin-2-amine precursor undergoes acetylation using chloroacetyl chloride under Schotten-Baumann conditions:
-
Reaction Setup :
-
4,6-Dimethylpyrimidin-2-amine (1.0 equiv) dissolved in anhydrous THF
-
Chloroacetyl chloride (1.2 equiv) added dropwise at 0°C
-
Triethylamine (2.0 equiv) as base
-
-
Conditions :
-
Stirred for 6 hr at 25°C
-
Quenched with ice-water, extracted with ethyl acetate
-
Analytical Validation :
-
IR : 1685 cm⁻¹ (amide C=O), 1540 cm⁻¹ (pyrimidine C=N)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.32 (s, 6H, CH₃), 4.21 (s, 2H, CH₂Cl), 8.45 (s, 1H, pyrimidine H).
Synthesis of Intermediate B: 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Cyclocondensation of Thiosemicarbazide
The thiadiazole core is constructed via cyclization of N-phenylhydrazinecarbothioamide with carbon disulfide:
-
Reagents :
-
N-Phenylhydrazinecarbothioamide (1.0 equiv)
-
CS₂ (3.0 equiv) in ethanol
-
KOH (1.5 equiv) as catalyst
-
-
Conditions :
-
Reflux for 8 hr under N₂
-
Acidified with HCl to pH 2–3
-
Analytical Validation :
-
IR : 1240 cm⁻¹ (C=S), 3400 cm⁻¹ (S-H)
-
¹³C NMR (100 MHz, CDCl₃) : δ 178.2 (C=S), 135.4–128.1 (aromatic C).
Coupling of Intermediates A and B
Nucleophilic Substitution Mechanism
The sulfanyl bridge is formed via SN₂ displacement of chloride by the thiolate anion:
-
Reaction Setup :
-
Intermediate A (1.0 equiv) in DMF
-
Intermediate B (1.1 equiv) deprotonated with NaH (1.2 equiv)
-
-
Conditions :
-
Stirred 12 hr at 50°C
-
Quenched with saturated NH₄Cl, extracted with CH₂Cl₂
-
-
Yield : 60–65% after silica gel chromatography (hexane/EtOAc 3:1).
Key Parameters :
-
Solvent Polarity : DMF enhances nucleophilicity of thiolate
-
Temperature Control : Prevents oxidation of sulfhydryl groups
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines pyrimidine acetylation and thiadiazole coupling in a single vessel:
Microwave-Assisted Synthesis
Accelerates coupling reaction:
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
-
Solvent Volume : DMF difficult to remove at >100 g scale; substituted with acetonitrile.
-
Byproduct Management : Chloride displacement byproducts removed via aqueous wash.
Analytical Characterization of Final Product
Spectroscopic Data
Purity Assessment
Industrial-Scale Adaptation
Continuous Flow Synthesis
-
Reactor Design :
-
Module 1: Pyrimidine acetylation at 20°C
-
Module 2: Thiadiazole coupling at 50°C
-
Emerging Methodologies
Photocatalytic C–S Bond Formation
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for obtaining high-purity N-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
- Methodology : Multi-step synthesis is typically required, starting with precursor molecules like 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole derivatives. Key steps include:
- Thioacetylation : Reacting thiol-containing intermediates with chloroacetyl chloride in anhydrous DMF, using triethylamine as a base to facilitate nucleophilic substitution .
- Pyrimidine coupling : Employing palladium-catalyzed cross-coupling reactions to attach the 4,6-dimethylpyrimidin-2-yl group under inert conditions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H and ¹³C NMR to verify substituent positions and sulfur connectivity (e.g., thiadiazole and sulfanyl groups) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the heterocyclic core .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and identify by-products .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorogenic substrates .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Methodology : Systematic parameter screening using design-of-experiments (DoE):
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance solubility and reactivity .
- Catalyst screening : Compare Pd(PPh₃)₄, Pd(OAc)₂, and CuI in ligand-assisted couplings .
- Temperature control : Microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .
Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved for structural confirmation?
- Methodology : Integrate computational and experimental approaches:
- DFT calculations : Optimize molecular geometry using Gaussian09 and simulate NMR chemical shifts with GIAO methods to cross-validate experimental data .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water) to unambiguously assign stereochemistry .
Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?
- Methodology : Structural derivatization and formulation optimization:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases or antimicrobial targets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hotspot residues .
Methodological Challenges and Solutions
Q. What experimental controls are critical when assessing stability under physiological conditions?
- Methodology :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via LC-MS .
- Light sensitivity : Conduct parallel experiments under UV-vis light (λ = 365 nm) and dark conditions .
Q. How can researchers reconcile discrepancies between in vitro and in silico activity predictions?
- Methodology :
- Meta-analysis : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .
- Off-target profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify non-specific interactions .
Comparative Analysis of Structural Analogs
| Compound | Core Structure | Key Modifications | Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | Thiadiazole + Pyrimidine | 4,6-Dimethylpyrimidin-2-yl, phenyl-thioxo | Antimicrobial (MIC: 2–8 µg/mL) | |
| Analog A | Thiazolo[4,5-d]pyrimidine | 4-Chlorophenyl, thiomorpholine | Anticancer (IC₅₀: 10 µM) | |
| Analog B | Thieno[2,3-d]pyrimidine | Oxadiazole, acetylphenyl | Kinase inhibition (Ki: 50 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
